

Chemical structure and stereochemistry of Talatisamine

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Talatisamine**

Introduction

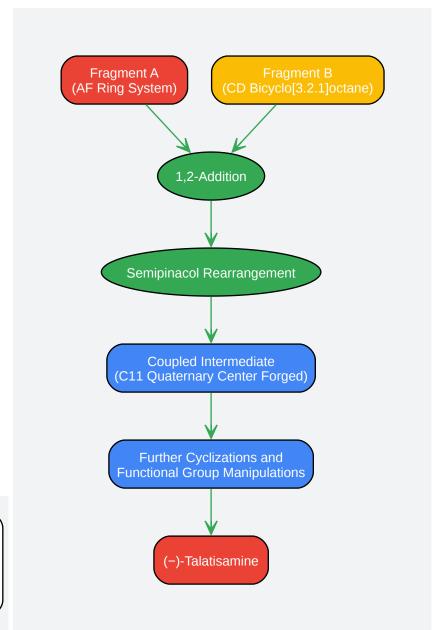
Talatisamine is a naturally occurring C19-diterpenoid alkaloid belonging to the aconitine family of compounds.[1] These complex alkaloids are primarily isolated from plants of the Aconitum and Delphinium genera.[2] **Talatisamine** has garnered significant interest within the scientific community due to its notable biological activities, including the selective blockage of inwardly rectifying K+ ion channels and potential neuroprotective effects.[1][2] Its formidable molecular architecture, characterized by a highly oxidized and intricately fused hexacyclic ring system with numerous stereocenters, presents a significant challenge for chemical synthesis and a fascinating subject for structural and stereochemical analysis.[3][4] This guide provides a detailed overview of the chemical structure and stereochemistry of **Talatisamine**, supported by spectroscopic data and a summary of key synthetic methodologies that have been instrumental in its structural elucidation.

Chemical Structure

The molecular formula of **Talatisamine** is C₂₄H₃₉NO₅.[5] Its core is a complex hexacyclic framework composed of a 6/7/5/6/6/5-membered ring system, designated as the ABCDEF-ring structure.[3][4] This intricate polycyclic system is highly substituted with various functional groups, including hydroxyl groups, methoxy groups, a methoxymethyl group, and an N-ethyl group.



The systematic IUPAC name for **Talatisamine** is (1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol.[5]



Talatisamine (C24H39NO5) Talatisamine

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